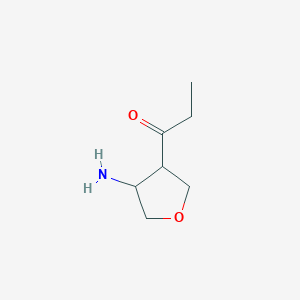
1-(4-Aminooxolan-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminooxolan-3-yl)propan-1-one is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of oxolane, featuring an amino group at the 4-position and a propanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminooxolan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-aminooxolane with propanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminooxolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted oxolane derivatives.
Applications De Recherche Scientifique
1-(4-Aminooxolan-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Aminooxolan-3-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-Phenyl-3-(phenylamino)propan-1-one
- Propan-1-ol
Comparison: 1-(4-Aminooxolan-3-yl)propan-1-one is unique due to its specific structural features, such as the presence of both an amino group and a ketone group on the oxolane ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(4-aminooxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)5-3-10-4-6(5)8/h5-6H,2-4,8H2,1H3 |
Clé InChI |
JBXIQJMHFIOJLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1COCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



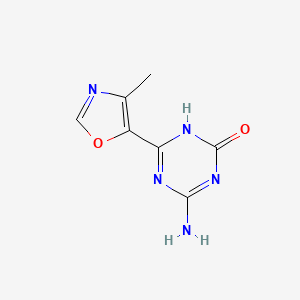
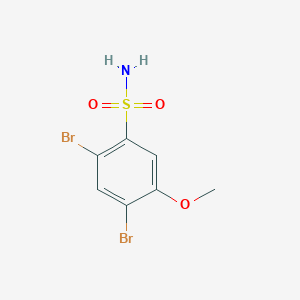

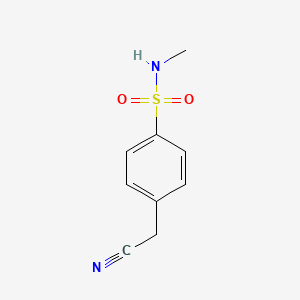

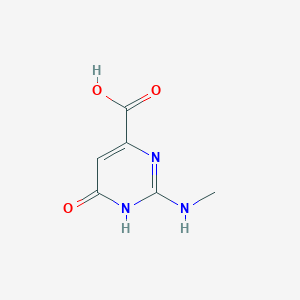


![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)


